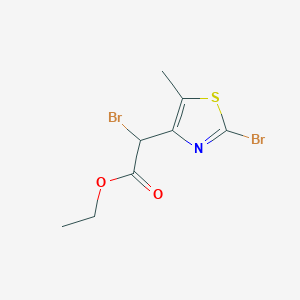

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate

CAS No.: 1955548-41-0

Cat. No.: VC5281133

Molecular Formula: C8H9Br2NO2S

Molecular Weight: 343.03

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955548-41-0 |

|---|---|

| Molecular Formula | C8H9Br2NO2S |

| Molecular Weight | 343.03 |

| IUPAC Name | ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate |

| Standard InChI | InChI=1S/C8H9Br2NO2S/c1-3-13-7(12)5(9)6-4(2)14-8(10)11-6/h5H,3H2,1-2H3 |

| Standard InChI Key | ISPQIKDGYXCCRK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C1=C(SC(=N1)Br)C)Br |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate belongs to the class of 1,3-thiazole derivatives, heterocyclic compounds containing sulfur and nitrogen within a five-membered ring. The compound’s IUPAC name reflects its substitution pattern: a thiazole ring substituted with bromine atoms at positions 2 and 4, a methyl group at position 5, and an ethyl ester group at the acetoxy position.

Molecular Formula and Weight

The molecular formula is deduced as C₈H₉Br₂NO₂S, with a molecular weight of 343.04 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00, S=32.07).

Key Structural Features:

-

Thiazole core: Provides a rigid heterocyclic framework conducive to electronic interactions.

-

Bromine substituents: Enhance electrophilicity, facilitating nucleophilic substitution reactions.

-

Ethyl ester group: Improves solubility in organic solvents and serves as a leaving group in hydrolysis reactions.

Synthesis and Production

Synthetic Routes

The synthesis of Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate typically involves sequential bromination and esterification steps. A representative pathway, inferred from related methodologies , proceeds as follows:

-

Bromination of 5-Methylthiazole:

-

Starting material: 5-methyl-1,3-thiazole.

-

Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in acetonitrile.

-

Conditions: 0–25°C, 2–4 hours.

-

Outcome: 2-bromo-5-methyl-1,3-thiazole.

-

-

Second Bromination at the Acetate Position:

-

Esterification:

-

Substrate: Brominated thiazole intermediate.

-

Reagents: Ethyl bromoacetate, potassium carbonate (K₂CO₃).

-

Conditions: Reflux in acetone, 12–24 hours.

-

Industrial-Scale Considerations:

-

Continuous flow reactors improve yield and safety in bromination steps .

-

Purification via column chromatography or recrystallization ensures >95% purity.

Yield Optimization

Yields for analogous reactions range from 40–60%, influenced by:

-

Temperature control during exothermic bromination.

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atoms at positions 2 and 4 are susceptible to nucleophilic attack, enabling diverse functionalization:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amine Substitution | Primary amines (e.g., NH₃/EtOH) | 2-Amino-thiazole derivatives |

| Thiol Substitution | Thiophenol/K₂CO₃ | Thioether-linked analogs |

| Hydrolysis | NaOH/H₂O, reflux | Carboxylic acid derivative |

Reduction Reactions

Selective reduction of the ester group using lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol, a precursor for further alkylation.

Applications in Medicinal Chemistry

Thiazole derivatives are explored for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume